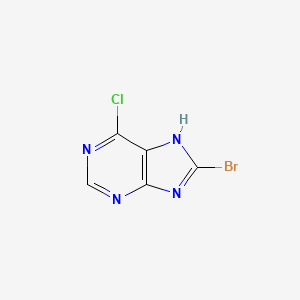

8-bromo-6-chloro-9H-purine

Übersicht

Beschreibung

8-Bromo-6-chloro-9H-purine is a purine derivative that has been studied for its potential as a therapeutic agent for a variety of diseases. It has a unique structure that can be used to target specific biochemical and physiological processes within the body.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

8-bromo-6-chloro-9H-purine has been identified as a key compound in the synthesis of novel anticancer agents . Its structure allows for the incorporation into purine and pyrimidine derivatives, which have shown potent activities against cancer cell lines. The compound’s ability to integrate into molecules that target specific receptor proteins makes it valuable in the design of drugs with nanomolar IC50 values, indicating high potency.

Biochemical Studies

In biochemistry, 8-bromo-6-chloro-9H-purine serves as a building block for synthesizing various biochemical compounds . Its bromo and chloro substituents are reactive sites that can be used to introduce additional functional groups, aiding in the study of nucleotide analogs and enzyme interactions.

Molecular Biology Applications

This compound is utilized in molecular biology for studying DNA and RNA structures due to its purine base analog properties. It helps in understanding the binding affinities and structural conformations of nucleic acids, which is crucial for genetic research and drug discovery.

Pharmacological Role

Pharmacologically, 8-bromo-6-chloro-9H-purine is involved in the development of drugs that modulate purinergic receptors . These receptors play a role in various physiological processes, and targeting them can lead to treatments for diseases like neurodegeneration, inflammation, and thrombosis.

Medicinal Chemistry

In medicinal chemistry, the compound is a precursor in the synthesis of drugs that exhibit a wide range of biological activities . Its modification leads to the creation of molecules with potential therapeutic effects, contributing to the development of new medications.

Chemical Synthesis

8-bromo-6-chloro-9H-purine is a versatile intermediate in chemical synthesis . It is used to prepare various heterocyclic compounds, which are essential in the pharmaceutical industry for creating complex molecules.

Analytical Chemistry

Analytical chemists use 8-bromo-6-chloro-9H-purine as a standard or reference compound in chromatography and spectrometry . Its well-defined structure and properties make it suitable for method development and validation in analytical procedures.

Environmental Science

The environmental impact of 8-bromo-6-chloro-9H-purine and its derivatives is studied to understand their behavior and breakdown in ecosystems. This research is crucial for assessing the potential environmental risks associated with the use of these compounds in agriculture and industry.

Wirkmechanismus

Target of Action

8-Bromo-6-chloro-9H-purine is a derivative of purine, a heterocyclic compound . Purine derivatives have been found to have potential in targeting various cancers . .

Mode of Action

Purine derivatives are known to interact with targeted receptor proteins, leading to enhanced anticancer activities .

Biochemical Pathways

Purine derivatives are known to affect various biochemical pathways related to cancer .

Result of Action

Purine derivatives have shown significantly enhanced anticancer activities .

Eigenschaften

IUPAC Name |

8-bromo-6-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMGUMAFDFJHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647983 | |

| Record name | 8-Bromo-6-chloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-6-chloro-9H-purine | |

CAS RN |

914220-07-8 | |

| Record name | 8-Bromo-6-chloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)

![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)

![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)